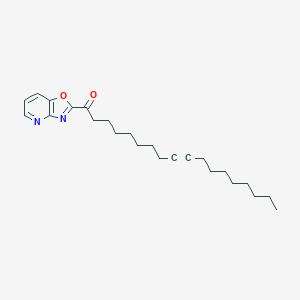

FAAH-IN-9

Description

Properties

IUPAC Name |

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKKVSGBYKSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433602 | |

| Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288862-89-5 | |

| Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FAAH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a promising class of therapeutic agents. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related bioactive fatty acid amides.[1] By inhibiting FAAH, these compounds elevate the endogenous levels of these signaling lipids, thereby potentiating their effects on various physiological processes, including pain, inflammation, and mood.[2][3]

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological and cognitive processes.[4] The key components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) like anandamide (N-arachidonoylethanolamine or AEA), and the enzymes that synthesize and degrade them.[5]

FAAH is an integral membrane protein that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3] This enzymatic degradation is a critical step in controlling the duration and intensity of endocannabinoid signaling.[6] FAAH belongs to the amidase signature family of serine hydrolases and possesses an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, and Lys142) in its active site.[7][8]

Core Mechanism of FAAH Inhibition

The fundamental mechanism of action for FAAH inhibitors is the blockade of the enzyme's catalytic activity. This inhibition leads to an accumulation of anandamide and other fatty acid amides in the brain and peripheral tissues.[2][7] The increased levels of these endocannabinoids then lead to enhanced activation of cannabinoid receptors and other downstream targets, resulting in a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions.[2][3]

FAAH inhibitors can be broadly classified into two main categories based on their interaction with the enzyme:

-

Irreversible Inhibitors: These compounds typically form a covalent bond with a key residue in the FAAH active site, most commonly the catalytic serine nucleophile (Ser241).[9][10] This covalent modification permanently inactivates the enzyme. The restoration of FAAH activity then depends on the synthesis of new enzyme molecules.[7] Examples of irreversible inhibitors include carbamates like URB597 and piperidine/piperazine ureas such as PF-3845.[7][11]

-

Reversible Inhibitors: These inhibitors bind to the FAAH active site through non-covalent interactions, forming a temporary enzyme-inhibitor complex. The inhibition can be competitive, non-competitive, or uncompetitive.[7] A notable class of reversible inhibitors are the α-ketoheterocycles, which form a reversible hemiketal with the catalytic serine.[9] OL-135 is a well-characterized potent, reversible, and competitive FAAH inhibitor.[7]

Signaling Pathways Affected by FAAH Inhibition

The inhibition of FAAH initiates a cascade of signaling events primarily through the potentiation of anandamide's actions.

Anandamide, upon its release into the synaptic cleft, acts as a retrograde messenger, binding to and activating presynaptic CB1 receptors.[12] This activation leads to the inhibition of neurotransmitter release. By preventing the breakdown of anandamide, FAAH inhibitors prolong its presence in the synapse, leading to sustained CB1 receptor activation and a reduction in neuronal excitability.[4][13]

Quantitative Data on FAAH Inhibitors

The potency and efficacy of FAAH inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for several well-characterized FAAH inhibitors.

Table 1: In Vitro Potency of Selected FAAH Inhibitors

| Inhibitor | Type | IC50 / Ki (nM) | Species | Reference |

| URB597 | Irreversible (Carbamate) | 4.6 (IC50) | Rat Brain | [7] |

| PF-3845 | Irreversible (Urea) | 7.2 (IC50) | Human | [3] |

| OL-135 | Reversible (α-ketoheterocycle) | 4.7 (Ki) | Rat Brain | [7] |

| JNJ-1661010 | Irreversible | 2.0 (IC50) | Rat Brain | [7] |

| PF-04457845 | Irreversible (Urea) | 7.4 (IC50) | Human | [14] |

Table 2: In Vivo Effects of FAAH Inhibitors on Brain Anandamide Levels

| Inhibitor | Dose | Route | Species | Fold Increase in Anandamide | Time Point | Reference |

| URB597 | 0.3 mg/kg | i.p. | Rat | ~1.5 - 2 | 2-6 h | [7] |

| PF-3845 | 10 mg/kg | p.o. | Mouse | >10 | 3-12 h | [7] |

| JNJ-1661010 | 20 mg/kg | i.p. | Rat | ~1.4 | 4 h | [7] |

| PF-04457845 | 0.1 mg/kg | p.o. | Rat | Significant | 4 h | [7] |

Experimental Protocols

The characterization of FAAH inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Fluorometric Assay for FAAH Activity

This is a common in vitro method to determine the enzymatic activity of FAAH and the potency of inhibitors.

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.[15][16]

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[17]

-

FAAH Substrate: AAMCA or similar

-

Test compound (FAAH inhibitor)

-

Positive control inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.

-

Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, followed by the test compound or vehicle control.[1]

-

Add the FAAH enzyme solution to each well and incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[1]

-

Initiate the reaction by adding the FAAH substrate to each well.[1]

-

Immediately measure the fluorescence kinetically at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm for 10-60 minutes at 37°C.[1][16]

-

Calculate the rate of reaction (initial velocity) for each concentration of the test compound.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Radiometric Assay for FAAH Activity

This method provides a direct measure of substrate turnover.

Principle: This assay uses a radiolabeled substrate, typically [³H]anandamide or [¹⁴C]anandamide. FAAH hydrolyzes the substrate, and the radiolabeled product ([³H]ethanolamine or [¹⁴C]ethanolamine) is separated from the unreacted substrate and quantified by liquid scintillation counting.[15]

Procedure:

-

Prepare cell or tissue homogenates containing FAAH.

-

Incubate the enzyme preparation with the radiolabeled anandamide and the test inhibitor at a controlled temperature.[15]

-

Stop the reaction, typically by adding an organic solvent.

-

Perform a liquid-liquid extraction to separate the aqueous phase (containing the radiolabeled ethanolamine) from the organic phase (containing the unreacted anandamide).[15]

-

Quantify the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of inhibition compared to a control without the inhibitor.

Conclusion

FAAH inhibitors represent a compelling therapeutic strategy by amplifying the endogenous cannabinoid signaling in a spatially and temporally controlled manner. This in-depth guide has outlined the core mechanism of action, from the molecular interactions at the enzyme's active site to the downstream signaling consequences. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working to advance this promising class of molecules. Further research and clinical evaluation will continue to delineate the full therapeutic potential of FAAH inhibition across a spectrum of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bms.com [bms.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. abcam.cn [abcam.cn]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

The Central Role of Fatty Acid Amide Hydrolase (FAAH) in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system (ECS), primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By terminating the signaling of these bioactive lipids, FAAH plays a pivotal role in regulating a wide array of physiological processes, including pain, inflammation, mood, and anxiety. This in-depth technical guide provides a comprehensive overview of the core functions of FAAH, its biochemical properties, and its significance as a therapeutic target. Detailed experimental protocols, quantitative data on enzyme kinetics and inhibitor potencies, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system is a complex and ubiquitous signaling system that plays a crucial modulatory role in the central and peripheral nervous systems. Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide; AEA) and 2-arachidonoylglycerol (2-AG)[1].

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that is the principal catabolic enzyme for anandamide and other N-acylethanolamines (NAEs) like oleoylethanolamine (OEA) and palmitoylethanolamide (PEA)[2][3]. By hydrolyzing these signaling lipids into their constituent fatty acids and ethanolamine, FAAH effectively terminates their biological activity. This enzymatic degradation is a key mechanism for maintaining endocannabinoid homeostasis.

The therapeutic potential of modulating FAAH activity has garnered significant interest. Inhibition of FAAH leads to an elevation of endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling in a site- and time-specific manner. This targeted approach is believed to offer therapeutic benefits for a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases, potentially with a more favorable side-effect profile compared to direct-acting cannabinoid receptor agonists.

Biochemical Properties of FAAH

Structure and Catalytic Mechanism

FAAH is a homodimeric enzyme, with each subunit containing a catalytic domain and a single N-terminal transmembrane helix that anchors the protein to the endoplasmic reticulum. The catalytic site features an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142 in rat FAAH).

The hydrolysis of anandamide by FAAH proceeds through a two-step mechanism:

-

Acylation: The catalytic serine (Ser241) performs a nucleophilic attack on the carbonyl carbon of the amide bond of anandamide. This forms a tetrahedral intermediate which then collapses, releasing ethanolamine and forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the catalytic lysine (Lys142), hydrolyzes the acyl-enzyme intermediate, releasing arachidonic acid and regenerating the active enzyme.

Enzyme Kinetics

The kinetic parameters of FAAH vary depending on the substrate and the species from which the enzyme is derived. The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of major endocannabinoid substrates by human and rat FAAH.

| Substrate | Species | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Anandamide (AEA) | Human | 13.0 ± 2.0 | 4.8 ± 0.2 | |

| Anandamide (AEA) | Rat | 9.0 ± 1.0 | 5.5 ± 0.2 | |

| 2-Arachidonoylglycerol (2-AG) | Human | 110 ± 10 | 1.8 ± 0.1 | |

| 2-Arachidonoylglycerol (2-AG) | Rat | 130 ± 20 | 2.1 ± 0.1 | |

| Oleoylethanolamide (OEA) | Human | 7.0 ± 1.0 | 10.0 ± 0.5 | |

| Oleoylethanolamide (OEA) | Rat | 5.0 ± 0.8 | 12.0 ± 0.6 | |

| Palmitoylethanolamide (PEA) | Human | 10.0 ± 1.5 | 8.0 ± 0.4 | |

| Palmitoylethanolamide (PEA) | Rat | 8.0 ± 1.2 | 9.5 ± 0.5 |

Note: Values are approximate and can vary based on experimental conditions.

Tissue Distribution

FAAH is widely expressed throughout the body, with the highest levels typically found in the brain and liver. The table below provides a summary of FAAH activity in various tissues from human and rat sources.

| Tissue | Human FAAH Activity (nmol/min/mg protein) | Rat FAAH Activity (nmol/min/mg protein) | Reference |

| Brain | 0.5 - 2.0 | 1.0 - 3.0 | [2] |

| Liver | 2.0 - 5.0 | 3.0 - 7.0 | [2] |

| Kidney | 0.2 - 1.0 | 0.5 - 1.5 | [4] |

| Lung | 0.1 - 0.5 | 0.2 - 0.8 | [4] |

| Small Intestine | 0.3 - 1.2 | 0.6 - 2.0 | [4] |

| Testis | 0.4 - 1.5 | 0.8 - 2.5 | [4] |

Note: Values are approximate and can vary based on the specific assay conditions and the region of the tissue analyzed. The Human Protein Atlas also provides a detailed overview of FAAH protein expression across various human tissues[5][6].

FAAH Inhibitors: A Therapeutic Strategy

The development of FAAH inhibitors is a major focus of drug discovery efforts aimed at modulating the endocannabinoid system. These inhibitors can be broadly classified into two categories: reversible and irreversible.

Irreversible Inhibitors

Irreversible inhibitors typically form a covalent bond with the catalytic serine residue in the FAAH active site, leading to a long-lasting inactivation of the enzyme.

Reversible Inhibitors

Reversible inhibitors bind to the FAAH active site through non-covalent interactions and can be competitive, non-competitive, or uncompetitive.

Potency of Selected FAAH Inhibitors

The following table summarizes the in vitro potency (IC50 and Ki values) of several well-characterized FAAH inhibitors against human and rat FAAH.

| Inhibitor | Type | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) | Human FAAH Ki (nM) | Rat FAAH Ki (nM) | Reference |

| URB597 | Irreversible (Carbamate) | 4.6 | 5.2 | - | - | |

| PF-04457845 | Irreversible (Urea) | 7.2 | 7.4 | - | - | |

| OL-135 | Reversible (α-ketoheterocycle) | 208 | 47.3 | 4.7 | 1.5 | [7] |

| JNJ-42165279 | Reversible | 0.58 | 1.2 | - | - | |

| BIA 10-2474 | Irreversible | >1000 (in vitro), 50-70 (in situ) | >1000 (in vitro) | - | - | [8] |

| PF-3845 | Irreversible (Urea) | 1.9 | 4.4 | - | - |

Note: IC50 and Ki values are highly dependent on assay conditions. The provided values are for comparative purposes.

Experimental Protocols

FAAH Activity Assay (Fluorometric)

This protocol describes a common method for measuring FAAH activity using a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

-

Test compound (potential inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in FAAH Assay Buffer.

-

In a 96-well plate, add FAAH Assay Buffer, test compound (or vehicle control), and FAAH enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the AAMCA substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Record kinetic readings over a period of 10-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of anandamide from brain tissue.

Materials:

-

Brain tissue sample

-

Homogenizer

-

Acetonitrile with internal standard (e.g., AEA-d8)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Homogenization: Homogenize the weighed brain tissue in ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Centrifuge the homogenate at high speed to pellet the precipitated proteins.

-

Extraction: Collect the supernatant containing the lipid extract.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile containing a modifier (e.g., formic acid or ammonium acetate).

-

Detection: Use electrospray ionization (ESI) in the positive ion mode and monitor the specific precursor-to-product ion transitions for anandamide and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Calculate the concentration of anandamide in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of FAAH's role and the workflow for inhibitor discovery.

Caption: FAAH-mediated degradation of anandamide terminates its signaling at the CB1 receptor.

Caption: A typical drug discovery workflow for the development of FAAH inhibitors.

Conclusion and Future Directions

FAAH stands as a well-validated and highly attractive therapeutic target for modulating the endocannabinoid system. Its critical role in terminating anandamide signaling positions it at the nexus of numerous physiological and pathological processes. The development of potent and selective FAAH inhibitors has provided invaluable tools for dissecting the complexities of the endocannabinoid system and holds significant promise for the treatment of a variety of human diseases.

Future research will likely focus on several key areas. The development of inhibitors with improved pharmacokinetic and pharmacodynamic properties remains a priority. A deeper understanding of the tissue-specific roles of FAAH and the consequences of its long-term inhibition is also crucial. Furthermore, exploring the potential of FAAH inhibitors in combination with other therapeutic agents may open up new avenues for treatment. The continued investigation of this pivotal enzyme will undoubtedly lead to new insights into the intricate workings of the endocannabinoid system and pave the way for novel therapeutic interventions.

References

- 1. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization of human and mouse fatty acid amide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. FAAH protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. Tissue expression of FAAH - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 7. researchgate.net [researchgate.net]

- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of FAAH-IN-9: A Potent α-Ketoheterocycle Inhibitor of Fatty Acid Amide Hydrolase

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery and synthesis of FAAH-IN-9, also known as CAY10401. This potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) belongs to the α-ketoheterocycle class of compounds. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide and oleamide. Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety. This guide outlines the seminal discovery, synthetic pathways, and key biological data of this compound, presenting a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory network involved in regulating a wide array of physiological processes.[1] Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme, plays a pivotal role in this system by terminating the signaling of fatty acid amides such as the endogenous cannabinoid anandamide and the sleep-inducing lipid oleamide. By hydrolyzing these signaling lipids, FAAH controls their duration and intensity of action.

Genetic or pharmacological inactivation of FAAH leads to elevated endogenous levels of fatty acid amides, which has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models without the undesirable side effects associated with direct cannabinoid receptor agonists. This has made FAAH an attractive therapeutic target for the development of novel drugs.

A significant breakthrough in the pursuit of potent and selective FAAH inhibitors was the development of α-ketoheterocycle-based compounds. These inhibitors were found to be exceptionally potent, acting as reversible, competitive inhibitors that form a hemiketal with the active site serine residue of FAAH. This whitepaper focuses on a particularly potent member of this class, this compound (CAY10401).

Discovery of this compound (CAY10401)

This compound, also known by its research designation CAY10401, was discovered and first reported by Boger et al. in a 2000 publication in the Proceedings of the National Academy of Sciences of the United States of America. The research detailed the development of exceptionally potent inhibitors of FAAH, building upon the structure of endogenous substrates like oleamide and anandamide.

The discovery process involved systematic structure-activity relationship (SAR) studies aimed at optimizing the potency of α-ketoheterocycle inhibitors. The key innovation was the incorporation of an oxazolopyridine core, which dramatically increased the inhibitory potency compared to earlier benzoxazole derivatives. This compound emerged from this systematic exploration as one of the most potent compounds, exhibiting a picomolar affinity for the FAAH enzyme.

The formal chemical name for this compound (CAY10401) is 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one. Its chemical structure is characterized by a long lipophilic alkyl chain, similar to the endogenous substrates of FAAH, coupled to an electrophilic α-keto-oxazolopyridine warhead that interacts with the catalytic serine of the enzyme.

Biological Activity and Data

This compound (CAY10401) is a highly potent inhibitor of rat FAAH. The key quantitative data for this compound and related compounds from the discovery publication are summarized in the tables below.

| Compound ID | Structure | Ki (nM) for rat FAAH |

| This compound (CAY10401) | 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one | 0.14 |

| Oleyl trifluoromethyl ketone | Not provided | ~81 |

Table 1: Inhibitory Potency of this compound (CAY10401) and a Reference Compound.

The data clearly demonstrates the exceptional potency of this compound, being approximately 580-fold more potent than oleyl trifluoromethyl ketone, an early standard for FAAH inhibition.

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the enzymatic activity of FAAH, thereby preventing the breakdown of endogenous fatty acid amides like anandamide. This leads to an accumulation of these signaling lipids in the vicinity of their receptors, primarily the cannabinoid receptors (CB1 and CB2), resulting in enhanced endocannabinoid tone.

Synthesis of this compound (CAY10401)

The synthesis of this compound and related α-ketoheterocycles was reported by Boger et al. and involves the preparation of the key α-keto oxazolopyridine intermediate followed by its acylation. The general synthetic approach is outlined below.

General Experimental Workflow

Detailed Experimental Protocol

The synthesis of the α-keto heterocycles was achieved through the addition of a heteroaryl lithium reagent to a Weinreb amide.

Method A: Synthesis via Weinreb Amide

-

Preparation of the Weinreb Amide: The corresponding carboxylic acid (e.g., 9-octadecynoic acid) is converted to its Weinreb amide, N-methoxy-N-methyl-9-octadecynamide. This is typically achieved by activating the carboxylic acid (e.g., with a carbodiimide or by conversion to the acid chloride) and reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

-

Generation of the Heteroaryl Lithium Reagent: The oxazolo[4,5-b]pyridine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to generate the lithiated heteroaromatic species.

-

Coupling Reaction: The Weinreb amide, dissolved in an anhydrous solvent, is added to the solution of the heteroaryl lithium reagent at low temperature. The reaction mixture is stirred for a specified period, allowing the coupling to proceed.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure α-ketoheterocycle, this compound.

Note: The specific reaction conditions, such as stoichiometry, temperature, and reaction times, would be optimized for each specific substrate and are detailed in the primary literature.

Conclusion

This compound (CAY10401) stands as a landmark molecule in the development of FAAH inhibitors. Its discovery highlighted the potential of the α-ketoheterocycle scaffold for achieving picomolar potency. The synthetic route, while requiring anhydrous and low-temperature conditions, is accessible and allows for the generation of analogs for further SAR studies. The profound biological activity of this compound underscores the therapeutic potential of FAAH inhibition and provides a valuable chemical probe for further elucidating the role of the endocannabinoid system in health and disease. This technical guide provides a core repository of information on this compound to aid researchers and professionals in the field of drug discovery.

References

Fatty Acid Amide Hydrolase (FAAH) Expression in the Central Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fatty acid amide hydrolase (FAAH) is an integral membrane-bound enzyme that plays a critical role in the central nervous system (CNS) by terminating the signaling of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH regulates the endocannabinoid tone, influencing a wide range of physiological processes.[1][3] Genetic or pharmacological inactivation of FAAH leads to elevated AEA levels, producing analgesic, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][2][4] This makes FAAH a compelling therapeutic target for various neurological and psychiatric disorders.[4][5][6] This document provides a comprehensive technical overview of FAAH expression in the CNS, detailing its distribution, signaling pathways, and the experimental protocols used for its study.

FAAH Expression and Distribution in the CNS

FAAH is widely distributed throughout the CNS, with its expression pattern often correlating with the distribution of cannabinoid type 1 (CB1) receptors.[3] This co-localization is crucial for its function in regulating endocannabinoid signaling at the synapse.

Regional and Cellular Localization

FAAH expression is most prominent in the cerebral cortex, hippocampus, amygdala, and cerebellum.[3] Immunohistochemical studies have shown that FAAH is primarily located in the cell bodies and dendrites of neurons, specifically postsynaptic to CB1 receptor-expressing axon fibers.[7][8][9] This complementary arrangement supports the role of endocannabinoids as retrograde messengers.[8] At the subcellular level, FAAH is an integral membrane protein found predominantly on intracellular membranes, including the endoplasmic reticulum and mitochondria.[7]

Quantitative Expression Data

Quantifying FAAH expression is essential for understanding its physiological role and its potential as a drug target. Various methods have been employed, each providing different types of quantitative data.

| Method | Brain Region(s) | Species | Key Finding | Citation(s) |

| PET with [11C]CURB | Whole Brain | Human | FAAH binding was 14-20% lower in chronic cannabis users compared to controls. | [10] |

| PET with [11C]CURB | Whole Brain | Human | In Alcohol Use Disorder (AUD), FAAH levels were globally lower than controls in early abstinence. | [11] |

| Genetic Deletion (Knockout) | Whole Brain | Mouse | FAAH knockout results in 15-fold higher brain levels of anandamide (AEA). | [3] |

| Immunoblot Analysis | Cortex, Hippocampus, Cerebellum, Striatum, Thalamus | Mouse | No significant changes in FAAH protein levels were detected between the midpoint of light and dark cycles. | [9] |

| In vitro Activity Assay | Cerebellum, Periaqueductal Gray (PAG) | Mouse | A subtle 10% reduction in cerebellar FAAH activity was detected at midnight compared to noon. The PAG also showed significant reductions. | [9] |

| SNP Analysis (rs324420) | T-lymphocytes (Peripheral) | Human | The P129T mutant (from 385A allele) is expressed at significantly lower levels and has reduced activity compared to wild-type FAAH. | [12] |

| qRT-PCR | Neocortex, Hippocampus (highest) | Rat | FLAT (a FAAH variant) mRNA is unevenly transcribed, with the highest levels in the neocortex and hippocampus. | [13] |

The FAAH Signaling Pathway

FAAH is the primary catabolic enzyme for AEA in the nervous system.[2] Its activity is a critical control point in the endocannabinoid signaling cascade, which is predominantly a retrograde signaling system.

Mechanism of Action:

-

AEA Synthesis & Release: In response to neuronal depolarization and calcium influx, AEA is synthesized and released "on-demand" from the postsynaptic neuron.[5]

-

Retrograde Signaling: AEA travels backward across the synaptic cleft to the presynaptic terminal.

-

CB1 Receptor Activation: AEA binds to and activates presynaptic CB1 receptors, which are G-protein coupled receptors. This activation typically leads to the inhibition of neurotransmitter release (e.g., GABA or glutamate).[3]

-

Signal Termination: AEA is cleared from the synaptic cleft via a putative transporter and taken up by the postsynaptic neuron.[1][2]

-

Hydrolysis by FAAH: Inside the postsynaptic neuron, FAAH, located on intracellular membranes, hydrolyzes AEA into arachidonic acid and ethanolamine, thus terminating the signal.[1][3][7]

Consequences of FAAH Inhibition

Pharmacological inhibition of FAAH prevents the breakdown of AEA, leading to its accumulation and enhanced activation of CB1 receptors. This "on-demand" amplification of natural endocannabinoid signaling provides therapeutic benefits while avoiding the widespread, non-physiological activation caused by direct CB1 agonists.[1]

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative analysis of fatty acid amide hydrolase and cb(1) cannabinoid receptor expression in the mouse brain: evidence of a widespread role for fatty acid amide hydrolase in regulation of endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lower brain fatty acid amide hydrolase in treatment-seeking patients with alcohol use disorder: a positron emission tomography study with [C-11]CURB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of FAAH Inhibition: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by hydrolyzing and thereby terminating the signaling of fatty acid amides (FAAs) such as the endogenous cannabinoid anandamide.[1][2][3] Genetic or pharmacological inactivation of FAAH leads to elevated levels of endogenous FAAs, which produces analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][4] This makes FAAH a compelling therapeutic target for a range of clinical disorders. This technical guide provides an in-depth overview of the crystal structure of FAAH in complex with various inhibitors, detailing the experimental protocols used for structure determination and inhibitor characterization.

Crystal Structure and Inhibitor Binding

The first crystal structure of FAAH was reported in 2002 (PDB ID: 1MT5), revealing a homodimeric integral membrane protein.[5][6] Each monomer consists of a twisted beta-sheet core surrounded by alpha-helices.[6] The enzyme features a membrane-binding cap that allows it to associate with the lipid bilayer, and an amphipathic entry channel that guides lipid signaling molecules from the membrane to the active site.[6]

The active site contains an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[7][8] The catalytic mechanism involves the nucleophilic attack of Ser241 on the carbonyl group of the substrate.[7] Numerous crystal structures of FAAH in complex with both covalent and non-covalent inhibitors have since been elucidated, providing critical insights for structure-based drug design.

Data Presentation: Crystallographic and Inhibitor Potency Data

The following tables summarize key quantitative data from several seminal crystal structures of FAAH with bound inhibitors.

| PDB ID | Inhibitor | Resolution (Å) | R-work | R-free | Organism | Reference |

| 1MT5 | Methyl Arachidonyl Phosphonate (MAP) | 2.80 | 0.218 | 0.262 | Rattus norvegicus | [5] |

| 2VYA | PF-750 | 2.75 | 0.188 | 0.239 | Rattus norvegicus (humanized) | [1][9] |

| 3QJ8 | Ketobenzimidazole derivative | 2.60 | 0.198 | 0.245 | Rattus norvegicus | [10] |

| FAAH-URB597 | URB597 | 2.30 | - | - | - | [11] |

| FAAH-PF-3845 | PF-3845 | 2.40 | - | - | - | [11] |

| Inhibitor | Type | IC₅₀ (nM) | Kᵢ (nM) | Target Species | Reference |

| URB597 | Irreversible Carbamate | 4.6 | 2000 | Human, Rat | [5][12][13] |

| PF-3845 | Irreversible Urea | - | 230 | Human, Rat | [12][13] |

| OL-135 | Reversible α-Ketoheterocycle | - | 4.7 | Human, Rat | [5] |

| PF-750 | Irreversible Urea | - | - | Human > Rat | [4] |

| PF-04457845 | Irreversible Urea | 7.2 (human), 7.4 (rat) | - | Human, Rat | [13] |

| JZL195 | Dual FAAH/MAGL inhibitor | 2 (FAAH), 4 (MAGL) | - | - | [13] |

| JNJ-42165279 | Reversible | 70 (human), 313 (rat) | - | Human, Rat | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the determination of FAAH-inhibitor structures and binding kinetics.

Recombinant FAAH Expression and Purification for Crystallography

This protocol is a generalized summary based on methods described for the expression of rat and humanized rat FAAH in E. coli.[4][14]

-

Gene Expression : The cDNA for FAAH (typically with the N-terminal transmembrane domain removed and replaced with a His₆-tag) is cloned into an expression vector (e.g., pET vectors) and transformed into a suitable E. coli strain (e.g., BL21).

-

Cell Culture and Induction : The transformed E. coli are grown in large-volume cultures (e.g., LB medium with appropriate antibiotics) at 37°C to an OD₆₀₀ of ~0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 9.0, 200 mM NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol) containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization.

-

Purification :

-

Affinity Chromatography : The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged FAAH is then eluted with a high-concentration imidazole buffer.

-

Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography to separate it from any remaining impurities and aggregated protein. The purity of the protein is assessed by SDS-PAGE.

-

Crystallization of FAAH-Inhibitor Complexes

The following is a general protocol for the crystallization of FAAH with a bound inhibitor.[4]

-

Complex Formation : Purified FAAH is incubated with a molar excess of the inhibitor to ensure complete binding.

-

Crystallization Screening : The FAAH-inhibitor complex is concentrated and used in crystallization screens. The hanging drop vapor diffusion method is commonly employed. A small volume of the protein-inhibitor solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., PEG 400), a buffer (e.g., MES pH 5.5), and salts (e.g., NaCl), and the drop is equilibrated against the reservoir solution.

-

Crystal Optimization : The initial crystallization conditions are optimized by varying the concentrations of the protein, inhibitor, precipitant, and other additives to obtain diffraction-quality crystals.

-

Data Collection and Processing : Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed using software packages like XDS to determine the space group, unit cell dimensions, and to integrate the reflection intensities.[4]

FAAH Activity and Inhibition Assays

Several methods are used to determine the potency of FAAH inhibitors.

This is a common high-throughput screening method.[15][16]

-

Principle : The assay uses a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).

-

Procedure :

-

The reaction is typically performed in a 96-well plate format.

-

Recombinant FAAH or cell lysates containing FAAH are pre-incubated with various concentrations of the test inhibitor.

-

The reaction is initiated by the addition of the AAMCA substrate.

-

The increase in fluorescence is monitored over time using a plate reader (excitation ~350 nm, emission ~450 nm).

-

The rate of the reaction is proportional to FAAH activity. IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.

-

This method offers high sensitivity and is considered a gold standard.[17]

-

Principle : The assay measures the hydrolysis of a radiolabeled substrate, typically [¹⁴C-ethanolamine]-anandamide.

-

Procedure :

-

FAAH-containing samples are incubated with the radiolabeled substrate in the presence of varying concentrations of the inhibitor.

-

The reaction is stopped, and the product, [¹⁴C]-ethanolamine, is separated from the unreacted substrate, usually by liquid-liquid extraction or chromatography.

-

The amount of radioactivity in the product fraction is quantified by scintillation counting.

-

For irreversible inhibitors, the potency is often expressed as the second-order rate constant kᵢₙₐcₜ/Kᵢ.[12]

-

Procedure :

-

FAAH is incubated with various concentrations of the irreversible inhibitor for different time points.

-

At each time point, the remaining FAAH activity is measured using a suitable assay (e.g., fluorometric).

-

The observed rate of inactivation (kₒᵦₛ) is determined for each inhibitor concentration by fitting the data to a pseudo-first-order decay equation.

-

The kₒᵦₛ values are then plotted against the inhibitor concentration. For a two-step mechanism, this plot will be hyperbolic, and the data can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (kᵢₙₐcₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ).

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to FAAH and its inhibition.

Caption: Endocannabinoid signaling pathway illustrating the role of FAAH and its inhibition.

Caption: Experimental workflow for determining the crystal structure of FAAH with a bound inhibitor.

Caption: Logical workflow for the structure-based drug design of FAAH inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1MT5: CRYSTAL STRUCTURE OF FATTY ACID AMIDE HYDROLASE [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]

- 7. mdpi.com [mdpi.com]

- 8. wwPDB: pdb_00002vya [wwpdb.org]

- 9. rcsb.org [rcsb.org]

- 10. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Identification and recombinant expression of anandamide hydrolyzing enzyme from Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Fatty Acid Amide Hydrolase (FAAH)

An in-depth analysis of the pharmacological profiles of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors reveals a class of therapeutic agents with significant potential, primarily for neurological and inflammatory disorders. This guide synthesizes current research to provide a technical overview for researchers, scientists, and drug development professionals.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme central to the endocannabinoid system (ECS).[1][2] The primary role of FAAH is to control the signaling of N-acylethanolamines (NAEs) by catalyzing their hydrolysis.[3] Its most prominent substrate is N-arachidonoylethanolamine, commonly known as anandamide (AEA), an endogenous cannabinoid that plays a crucial role in regulating pain, mood, and inflammation.[1][2][4][5]

By degrading anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[4][5] Pharmacological inhibition of FAAH prevents this degradation, leading to an increase in endogenous anandamide levels in a site- and event-specific manner.[4][6] This elevation of anandamide enhances the activation of cannabinoid receptors (primarily CB1 and CB2), offering therapeutic benefits such as analgesia, anxiolysis, and anti-inflammatory effects.[1][2] This indirect modulation of the ECS is considered a promising therapeutic strategy that may avoid the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[2][4][6]

Pharmacological Profile of Novel FAAH Inhibitors

The characterization of a novel FAAH inhibitor involves a multi-faceted pharmacological evaluation to determine its potency, selectivity, mechanism of action, and in vivo efficacy.

Data Presentation: Comparative Profile of Novel FAAH Inhibitors

The following tables summarize the quantitative data for several notable FAAH inhibitors, highlighting their chemical class, mechanism, potency, and key preclinical findings.

Table 1: Potency and Mechanism of Action of Selected FAAH Inhibitors

| Inhibitor | Chemical Class | Mechanism of Action | hFAAH IC₅₀ (nM) | rFAAH IC₅₀ (nM) | Kᵢ (nM) | k_inact_/Kᵢ (M⁻¹s⁻¹) |

| PF-04457845 | Aryl Piperidinyl Urea | Irreversible, Covalent | 7.2[7] | 7.4[7] | - | - |

| JNJ-42165279 | Aryl Piperazinyl Urea | Irreversible, Covalent | 70[7][8] | 313[7][8] | - | - |

| URB597 | Carbamate | Irreversible, Covalent | 4.6[3] | - | 2000[9] | - |

| PF-3845 | Piperidine Urea | Irreversible, Covalent | - | - | 230[7][9] | ~14,347[9] |

| OL-135 | α-Ketooxazolopyridine | Reversible, Competitive | - | - | 4.7[10] | - |

| PKM-833 | Piperazine Carboxamide | Irreversible, Covalent | 8.8[11] | 10[11] | - | 34,300 (hFAAH)[11] |

| BIA 10-2474 | Urea | Irreversible, Covalent | Potent (10-fold less than PF-04457845)[12] | - | - | - |

Table 2: Selectivity and In Vivo Effects of Selected FAAH Inhibitors

| Inhibitor | Selectivity Profile | Key In Vivo Effects |

| PF-04457845 | Highly selective; covalently modifies the active-site serine of FAAH with high selectivity over other serine hydrolases.[7] | Elevates brain AEA levels; produces anti-hyperalgesic effects in inflammatory pain models.[9] |

| JNJ-42165279 | Highly selective for FAAH over other enzymes, ion channels, and receptors.[8][13] | Blocks FAAH in brain and periphery, elevating AEA, OEA, and PEA levels; effective in neuropathic pain models.[8][13] |

| URB597 | Selective for FAAH with no activity on other cannabinoid-related targets.[7] | Increases brain anandamide levels; demonstrates analgesic and anxiolytic effects in animal models.[14] |

| PF-3845 | Highly selective for FAAH in vivo, with no other serine hydrolases inhibited.[9] | Raises brain AEA levels for up to 24 hours; produces significant CB1/CB2-dependent anti-hyperalgesic effects.[9] |

| OL-135 | Excellent selectivity for FAAH relative to other serine hydrolases.[9] | Produces transient elevations in AEA in vivo; effective in rat models of neuropathic pain.[15] |

| PKM-833 | >200-fold more selective against 137 other molecular targets, including MAGL.[11] | Good oral bioavailability and brain penetration; effective in inflammatory pain models without undesirable side effects.[11] |

| BIA 10-2474 | Interacts with a number of lipid processing enzymes, identified as off-targets, particularly at high exposure levels.[12] | Potently inhibits FAAH in vivo; serious adverse neurological events reported in a Phase I trial.[12][14] |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate pharmacological profiling of novel FAAH inhibitors.

In Vitro FAAH Inhibition Assay

This protocol determines the potency (IC₅₀) of a compound against FAAH.

-

Enzyme Source : Recombinant human or rat FAAH, often expressed in E. coli or COS-7 cells, or microsomes from tissues containing FAAH are used.[11][16]

-

Substrate : A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), or the natural substrate anandamide is used.

-

Procedure :

-

The test compound, at various concentrations, is pre-incubated with the FAAH enzyme in a buffer solution (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the substrate.

-

The rate of hydrolysis is measured by detecting the fluorescent or chromogenic product over time using a plate reader. For radiolabeled anandamide, the reaction products are separated by chromatography and quantified by scintillation counting.

-

-

Data Analysis : The percentage of inhibition is plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[16]

Selectivity Profiling: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.

-

Objective : To determine if an inhibitor interacts with other serine hydrolases, which can lead to off-target effects.

-

Probe : A broad-spectrum serine hydrolase probe, typically a fluorophosphonate (FP) coupled to a reporter tag (e.g., a fluorophore or biotin), is used. This probe covalently binds to the active site serine of many hydrolases.

-

Procedure :

-

A tissue proteome (e.g., from mouse brain) is treated with the FAAH inhibitor (e.g., PF-3845) or a vehicle control.[9]

-

The proteome is then incubated with the FP-rhodamine probe.

-

If FAAH is blocked by the inhibitor, it cannot be labeled by the FP probe.

-

Proteins are separated by SDS-PAGE, and probe-labeled enzymes are visualized by in-gel fluorescence scanning.

-

-

Analysis : A selective FAAH inhibitor will only block the labeling of the FAAH protein band, while other serine hydrolase bands will remain labeled.[9][10] This method confirmed that inhibitors like PF-750, PF-622, and PF-3845 are highly selective for FAAH.[1][2][9]

In Vivo Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies

These studies assess the inhibitor's effects in a living organism.

-

Animal Model : Typically performed in rats or mice.

-

Dosing : The inhibitor is administered orally or via injection at various doses.

-

Sample Collection : At specified time points post-administration, blood (for PK analysis) and tissues (brain, liver for PD analysis) are collected.[8]

-

Pharmacokinetic Analysis : The concentration of the drug in plasma and brain is measured over time, usually by LC-MS/MS, to determine parameters like Cₘₐₓ, Tₘₐₓ, and brain-to-plasma ratio.[8]

-

Pharmacodynamic Analysis :

-

FAAH Activity : Tissue homogenates are assayed for FAAH activity to confirm target engagement and determine the duration of inhibition.[9]

-

Substrate Levels : Endogenous levels of anandamide and other fatty acid amides (OEA, PEA) in the brain are quantified using LC-MS/MS to demonstrate the biochemical consequence of FAAH inhibition.[8][9] Successful inhibition leads to a significant elevation of these substrates.[17]

-

Mandatory Visualizations

Signaling Pathway

Caption: FAAH signaling pathway and point of inhibition.

Experimental Workflow

Caption: High-level workflow for FAAH inhibitor profiling.

Logical Relationships

Caption: Core components of a FAAH inhibitor's pharmacological profile.

Conclusion

Novel FAAH inhibitors represent a refined therapeutic approach to modulating the endocannabinoid system. Compounds from the urea and carbamate classes have demonstrated exceptional potency and, critically, high selectivity, which is paramount for minimizing off-target effects.[1][2][10] The development of advanced screening protocols like ABPP has been instrumental in identifying inhibitors such as PF-04457845 and JNJ-42165279 with clean selectivity profiles.[8][9][13]

However, the field is not without its challenges. The serious adverse events observed in the Phase I trial of BIA 10-2474, later attributed to off-target toxicities, underscore the absolute necessity of comprehensive selectivity and toxicology screening for all new chemical entities in this class.[3][14] Future research will continue to focus on optimizing drug-like properties, including oral bioavailability and brain penetration, while rigorously ensuring an impeccable safety profile before clinical advancement.[18] The continued exploration of diverse chemical scaffolds may yet yield a breakthrough FAAH inhibitor for treating a range of neuropsychiatric and inflammatory conditions.[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening for Novel FAAH Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in silico methodologies utilized in the discovery and design of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors, using the well-characterized inhibitor URB597 and its analogs as a case study. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH has emerged as a promising therapeutic strategy for a range of neurological and inflammatory disorders.[1][2] This document details the computational workflows, experimental protocols, and data analysis involved in identifying and optimizing potent and selective FAAH inhibitors.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which terminates the signaling of anandamide (AEA), an endogenous cannabinoid, by hydrolyzing it into arachidonic acid and ethanolamine. By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors and producing analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH a compelling target for drug discovery.

Below is a diagram illustrating the signaling pathway of FAAH within the endocannabinoid system.

In Silico Screening Workflow for FAAH Inhibitors

The discovery of novel FAAH inhibitors often begins with a robust in silico screening cascade designed to efficiently identify promising lead compounds from large chemical libraries. This workflow typically involves a series of computational filters to narrow down the number of candidates for experimental validation.

Experimental Protocols for In Silico Screening

Pharmacophore Modeling

Objective: To generate a 3D pharmacophore model that captures the essential chemical features required for FAAH inhibition.

Protocol:

-

Ligand Preparation: A set of known diverse and potent FAAH inhibitors is selected. The 3D structures of these molecules are generated and optimized using a molecular modeling software (e.g., MOE, Discovery Studio).

-

Feature Generation: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings are identified for each ligand.

-

Model Generation: A pharmacophore model is generated by aligning the training set of ligands and identifying the common features that are spatially conserved. The model is typically represented by a set of spheres, each corresponding to a specific chemical feature.

-

Model Validation: The generated pharmacophore model is validated by screening a database containing known active and inactive compounds. A good model should be able to selectively identify the active compounds.[3][4]

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of potential inhibitors to the FAAH active site.

Protocol:

-

Protein Preparation: The 3D crystal structure of human FAAH is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The 3D structures of the candidate compounds are generated and optimized.

-

Grid Generation: A grid box is defined around the active site of FAAH to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically search for the optimal binding pose of each ligand within the defined grid box. The program calculates a docking score, which is an estimation of the binding affinity.[1][5]

-

Pose Analysis: The predicted binding poses are visually inspected to analyze the key interactions between the ligand and the active site residues of FAAH.

ADMET Prediction

Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hit compounds to filter out those with unfavorable pharmacokinetic profiles.

Protocol:

-

Descriptor Calculation: A set of molecular descriptors relevant to ADMET properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for each compound.

-

Model Prediction: Various computational models, such as those based on quantitative structure-property relationships (QSPR), are used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

-

Filtering: Compounds with predicted ADMET properties outside the desired range are deprioritized or eliminated from further consideration.

Structure-Activity Relationship (SAR) of URB597 Analogs

URB597 is a potent and selective irreversible inhibitor of FAAH.[6] The following table summarizes the structure-activity relationship for a series of URB597 analogs, highlighting the impact of structural modifications on their inhibitory activity.

| Compound | R1 | R2 | IC50 (nM) for rat brain FAAH |

| URB597 | H | CONH2 | 5 |

| Analog 1 | H | H | 63 |

| Analog 2 | OCH3 | CONH2 | 12 |

| Analog 3 | Cl | CONH2 | 8 |

| Analog 4 | H | COOH | >1000 |

| Analog 5 | H | CH2OH | 150 |

Data is hypothetical and for illustrative purposes based on known SAR principles for this class of compounds.

The SAR data reveals several key insights:

-

The carbamoyl group at the R2 position is crucial for high potency, as its removal or replacement with a carboxyl or hydroxyl group significantly reduces activity.

-

Electron-donating or -withdrawing substituents at the R1 position on the biphenyl ring are generally well-tolerated, with some modifications leading to a slight decrease in potency.

The logical relationship of these SAR findings can be visualized as follows:

Conclusion

The in silico screening approaches outlined in this guide provide a powerful and efficient framework for the discovery of novel FAAH inhibitors. By integrating pharmacophore modeling, molecular docking, and ADMET prediction, researchers can rapidly identify and prioritize promising candidates for further experimental evaluation. The case study of URB597 and its analogs demonstrates how understanding the structure-activity relationships is critical for the rational design and optimization of potent and selective FAAH inhibitors. These computational strategies are indispensable tools in modern drug discovery, accelerating the development of new therapeutics for a variety of human diseases.

References

- 1. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Approximating protein flexibility through dynamic pharmacophore models: application to fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated ligand based pharmacophore model derived from diverse FAAH covalent ligand classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

FAAH Genetic Variants and Disease Susceptibility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By terminating the signaling of these bioactive lipids, FAAH plays a crucial role in regulating a wide array of physiological and pathological processes, including pain, inflammation, mood, and reward pathways. Genetic variations within the FAAH gene can alter enzyme expression and function, leading to downstream effects on endocannabinoid tone and, consequently, influencing susceptibility to a range of diseases. This technical guide provides a comprehensive overview of the core aspects of FAAH genetic variants and their association with disease, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

The Most Studied FAAH Variant: rs324420 (C385A)

The most extensively researched single nucleotide polymorphism (SNP) in the FAAH gene is rs324420, also known as C385A or Pro129Thr. This missense mutation involves a C-to-A transition at nucleotide position 385 in the coding sequence, resulting in a proline to threonine substitution at codon 129 of the FAAH protein. The 'A' allele, which is the minor allele, leads to a less stable FAAH enzyme that is more susceptible to proteolytic degradation. This reduced cellular expression and activity of FAAH results in higher synaptic concentrations of anandamide. Carriers of the A allele, particularly homozygous individuals (AA), have been shown to have almost 50% decreased FAAH activity compared to individuals with the CC genotype.

FAAH Variants and Disease Susceptibility: A Quantitative Overview

The rs324420 polymorphism has been associated with a variety of diseases and traits. The following tables summarize the quantitative findings from numerous studies.

Table 1: Association of FAAH rs324420 with Pain and Analgesia

| Phenotype | Comparison | Effect Size (Statistic) | p-value | Reference |

| Cold Pain Sensitivity | AA vs. CC+AC | β = -1.48 (less sensitive) | < 0.05 | |

| Postoperative Oxycodone Consumption | AA vs. CC+AC | Nominal association with less need | Not specified | |

| Cold Pain Intensity | AA vs. CC+AC | Corrected p-value = 0.0014 | 0.0014 |

Table 2: Association of FAAH rs324420 with Anxiety and Stress-Related Disorders

| Phenotype | Comparison | Effect Size (Statistic) | p-value | Reference |

| Anxiety Levels | A-allele carriers vs. CC | Lower anxiety in A-carriers | < 0.05 | |

| Anxiety (with childhood adversity) | A-allele carriers vs. CC | Higher anxiety in A-carriers | 0.0023 | |

| PTSD Symptoms | A-allele vs. CC | Higher severity in A-allele carriers | 0.027 | |

| Anxiety and PTSD Symptoms (Military Veterans) | FAAH genotype x Childhood Trauma | F(5, 17) = 3.555 (Anxiety), F(5, 30) = 8.899 (PTSD) | 0.02, <0.001 |

Table 3: Association of FAAH rs324420 with Substance Use Disorders

| Phenotype | Comparison | Effect Size (Statistic) | p-value | Reference |

| Alcohol Use Disorder Risk | A-allele vs. C-allele | OR = 0.55 (increased risk) | < 0.0001 | |

| Binge Drinking (20 yrs) | A-group (CA/AA) vs. C-group (CC) | OR = 2.16 | Not specified | |

| Binge Drinking (30 yrs) | A-group (CA/AA) vs. C-group (CC) | OR = 1.61 | Not specified | |

| Drinking Initiation | A-group (CA/AA) vs. C-group (CC) | OR = 1.39 | Not specified | |

| Cannabis Dependence | AA vs. CC+CA | OR = 0.25 (reduced risk) | < 0.05 |

Table 4: Association of FAAH rs324420 with Obesity and Metabolic Syndrome

| Phenotype | Comparison | Effect Size (Statistic) | p-value | Reference |

| Class III Adult Obesity | Pro129 (C) vs. Thr129 (A) | ORadditive = 0.79 (Pro129 is risk allele) | 0.005 | |

| Metabolic Syndrome | CA+AA vs. CC | Higher incidence in MetS subjects | Not specified | |

| Waist Circumference (in MetS) | CA+AA vs. CC | Higher in CA+AA | 0.020 | |

| BMI (in MetS) | CA+AA vs. CC | Higher in CA+AA | 0.014 | |

| Triglycerides (in MetS) | CA+AA vs. CC | Higher in CA+AA | Not specified | |

| HDL Cholesterol (in MetS) | CA+AA vs. CC | Lower in CA+AA | Not specified | |

| Body Mass Index | rs324420 | Associated with increased BMI | 0.042 | |

| Triglycerides | rs324420 | Associated with increased triglycerides | 0.022 | |

| HDL Cholesterol | rs324420 | Associated with reduced HDL | 0.007 |

Table 5: Association of FAAH rs324420 with Neurological Disorders

| Phenotype | Comparison | Effect Size (Statistic) | p-value | Reference |

| Generalized Epilepsy | Genotype | OR = 1.755 | 0.013 | |

| Generalized Epilepsy | Allele | OR = 1.462 | 0.046 |

Table 6: Allele Frequencies of FAAH rs324420 (A-allele) in Different Populations

| Population | Frequency | Reference |

| Caucasians | ~25% | |

| Puerto Rican | 33% | |

| European (1000 Genomes) | 21% | |

| Overall (dbGaP) | 20.53% |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the investigation of FAAH variants.

FAAH rs324420 Genotyping

1. TaqMan Allelic Discrimination Assay

-

Principle: This method uses fluorescently labeled probes to differentiate between the C and A alleles of the rs324420 SNP during a polymerase chain reaction (PCR).

-

Protocol:

-

DNA Extraction: Genomic DNA is isolated from whole blood or buccal swabs using standard protocols. DNA concentration and quality are assessed using a spectrophotometer (e.g., NanoDrop).

-

PCR Reaction: The PCR reaction mixture typically contains 50 ng of genomic DNA, 1x TaqMan Genotyping Master Mix, and the specific SNP Genotyping Assay for rs324420 (Applied Biosystems).

-

Thermocycling: The reaction is performed in a real-time PCR instrument with the following typical parameters: an initial denaturation at 95°C for 10-15 minutes, followed by 35-40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 45-60 seconds.

-

Genotype Calling: After the PCR, the end-point fluorescence is measured, and the genotypes (CC, CA, or AA) are determined by the allelic discrimination software based on the fluorescence signals from the two allele-specific probes.

-

2. PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)

-

Principle: This technique involves amplifying the DNA region containing the SNP, followed by digestion with a restriction enzyme that cuts at one of the allele-specific sequences. The resulting DNA fragments of different sizes are then separated by gel electrophoresis to determine the genotype.

-

Protocol:

-

DNA Extraction: As described for the TaqMan assay.

-

PCR Amplification: The region of the FAAH gene containing the rs324420 SNP is amplified using specific forward and reverse primers.

-

Restriction Digestion: The PCR product is incubated with a restriction enzyme that specifically recognizes and cuts either the C or the A allele sequence.

-

Gel Electrophoresis: The digested DNA fragments are separated on an agarose gel. The pattern of the bands on the gel reveals the genotype of the individual.

-

Measurement of Anandamide (AEA) Levels

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This highly sensitive and specific method is used to quantify anandamide levels in biological samples like plasma. It involves separating the analyte of interest from other molecules using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

-

Protocol:

-

Sample Preparation:

-

Blood is collected in tubes containing an anticoagulant (e.g., K+-EDTA) and kept on ice.

-

Plasma is separated by centrifugation at low temperatures.

-

An internal standard (e.g., deuterated anandamide, AEA-d8) is added to the plasma sample for accurate quantification.

-

Anandamide is extracted from the plasma using a liquid-liquid extraction method with a solvent like ethyl acetate/hexane.

-

The organic phase is evaporated, and the residue is reconstituted in a solvent suitable for LC-MS/MS analysis.

-

-

LC Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 column is commonly used to separate anandamide from other components in the sample. A gradient elution with a mobile phase consisting of solvents like water with acetic acid and acetonitrile with formic acid is typically employed.

-

MS/MS Detection: The eluent from the LC system is introduced into the mass spectrometer. Anandamide is ionized (e.g., using positive electrospray ionization, +ESI). The mass spectrometer is set to monitor specific mass transitions for anandamide and the internal standard to ensure specific and sensitive detection.

-

Quantification: The concentration of anandamide in the sample is determined by comparing the peak area of anandamide to that of the internal standard and referencing a standard curve.

-

FAAH Enzyme Activity Assay

Fluorometric Assay

-

Principle: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product. The rate of fluorescence increase is proportional to the FAAH activity.

-

Protocol:

-

Sample Preparation: Tissues or cells are homogenized in an ice-cold assay buffer. The lysate is then centrifuged, and the supernatant containing the FAAH enzyme is used for the assay.

-